Potassium n-propoxide, in n-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Deprotonation

KNP is a powerful deprotonating agent due to the high electronegativity of oxygen and the positive charge on potassium. This property makes it valuable for generating carbanions, which are nucleophiles crucial in various organic reactions for creating carbon-carbon and carbon-heteroatom bonds []. For instance, KNP is used in the Claisen condensation reaction for synthesizing β-ketoesters.

Alkoxide transfer

KNP can act as an alkoxide source, transferring the propyl group (CH3CH2CH2O-) to other molecules. This functionality is employed in etherification reactions for the formation of ethers [].

Polymer Chemistry:

- Ring-opening polymerization: KNP serves as an initiator for ring-opening polymerization (ROP) of cyclic esters and carbonates. It cleaves the cyclic ring, allowing for the formation of polyesters and polycarbonates with specific properties []. This technique is being explored for the development of biodegradable polymers for biomedical applications.

Catalysis:

- Organic catalyst: KNP can act as a homogeneous catalyst in various organic reactions. For example, it can promote aldol condensation reactions for creating carbon-carbon bonds between carbonyl compounds []. Research is ongoing to explore KNP's potential as a catalyst for other organic transformations.

Other Applications:

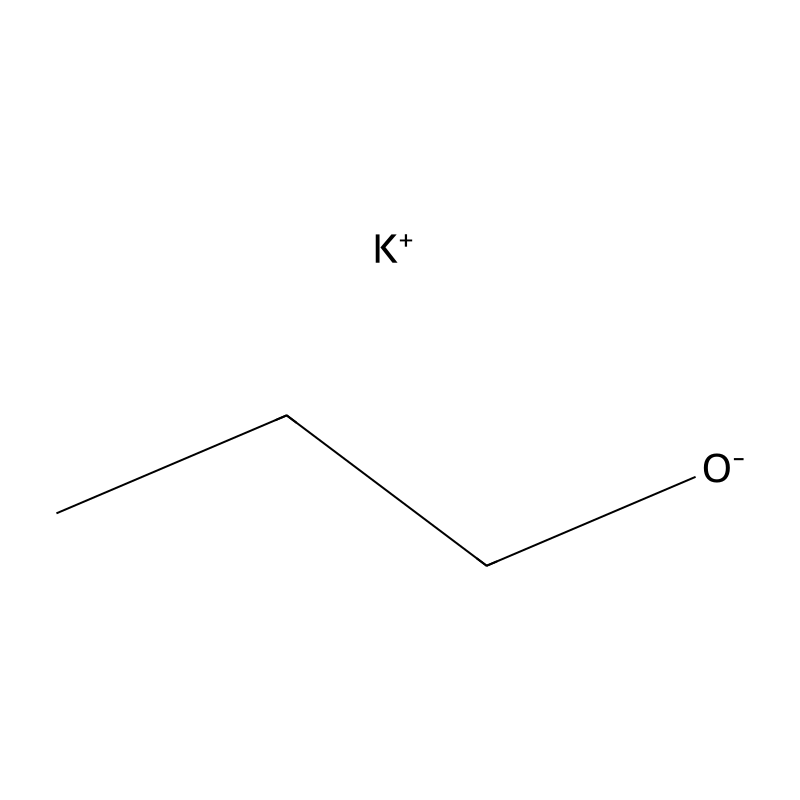

Potassium n-propoxide, in n-propanol, is a chemical compound with the molecular formula and a molecular weight of approximately 98.1854 g/mol. It is classified as an alkoxide, specifically a potassium salt of n-propanol. This compound appears as a colorless or slightly yellow liquid and is known for its high solubility in n-propanol and certain ethers, making it useful in various chemical applications .

Potassium n-propoxide acts as a strong base and nucleophile in organic reactions. It can deprotonate alcohols and other acidic compounds, facilitating various chemical transformations. Some notable reactions include:

- Deprotonation of Alcohols: Potassium n-propoxide can react with alcohols to form alkoxides, releasing n-propanol.

- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in organic molecules.

- Formation of Ethers: In the presence of alkyl halides, potassium n-propoxide can be used to synthesize ethers via the Williamson ether synthesis .

Potassium n-propoxide can be synthesized through several methods:

- Direct Reaction: Reacting potassium metal with n-propanol under controlled conditions:

- Neutralization: Mixing potassium hydroxide with n-propanol can also yield potassium n-propoxide:

These methods typically require anhydrous conditions to prevent moisture from interfering with the reaction .

Potassium n-propoxide shares similarities with other alkoxides but possesses unique characteristics due to its specific structure and reactivity profile. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium n-propoxide | C3H7NaO | More commonly used in industrial applications |

| Potassium tert-butoxide | C4H9KO | Stronger base; used for deprotonation reactions |

| Lithium diisopropylamide | C6H14LiN | Stronger nucleophile; widely used in organic synthesis |

| Sodium methoxide | CH3NaO | Commonly used for methylation reactions |

Potassium n-propoxide is unique due to its balance between reactivity and stability, making it suitable for specific organic transformations while being less reactive than some of its counterparts like sodium tert-butoxide .

Direct Metal-Alcohol Reaction Mechanisms

The most straightforward method for synthesizing potassium n-propoxide involves the direct reaction of metallic potassium with n-propanol. This exothermic process proceeds via oxidative dissolution of potassium in anhydrous n-propanol, yielding potassium n-propoxide and hydrogen gas:

$$ 2 \text{K} + 2 \text{CH}3\text{CH}2\text{CH}2\text{OH} \rightarrow 2 \text{CH}3\text{CH}2\text{CH}2\text{OK} + \text{H}_2 \uparrow $$

The reaction requires stringent anhydrous conditions to prevent hydrolysis and is typically conducted under inert atmospheres (e.g., nitrogen or argon) to mitigate potassium’s pyrophoric reactivity [3]. Excess n-propanol serves as both reactant and solvent, ensuring complete metal consumption. Challenges include controlling the reaction’s exothermicity and avoiding side reactions with trace water, which can form potassium hydroxide impurities.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative route to potassium n-propoxide, leveraging electrolysis to facilitate metal dissolution and alkoxide formation. These approaches are particularly advantageous for minimizing byproducts and improving energy efficiency.

Mercury Cathode Electrolysis Systems

In mercury cathode systems, potassium ions are reduced at the cathode to form a potassium-mercury amalgam, which subsequently reacts with n-propanol to produce potassium n-propoxide:

$$ \text{K}^+ + e^- \rightarrow \text{K(Hg)} $$

$$ \text{K(Hg)} + \text{CH}3\text{CH}2\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{OK} + \frac{1}{2}\text{H}_2 \uparrow + \text{Hg} $$

This method enables precise control over reaction kinetics and reduces the risk of uncontrolled exothermic reactions [7]. However, the use of mercury raises environmental and safety concerns, necessitating stringent containment protocols.

Amalgam-Based Synthesis Pathways

Amalgam-based approaches utilize pre-formed potassium amalgam (K-Hg) to react with n-propanol. The amalgam acts as a moderated reactive intermediate, slowing the reaction rate compared to pure potassium. This method is particularly useful for large-scale operations, where gradual addition of amalgam prevents thermal runaway [7]. Post-reaction mercury recovery is critical to minimize environmental impact.

Transmetalation Synthesis Routes

Transmetalation involves the transfer of an alkoxide group from a transition metal to potassium. For example, cobalt isopropoxide complexes can undergo ligand exchange with potassium salts to yield potassium n-propoxide:

$$ (\text{Co-O}^i\text{Pr}) + \text{KCl} \rightarrow \text{KO}^n\text{Pr} + \text{CoCl} $$

This method, inspired by cobalt-catalyzed cross-coupling reactions, benefits from the stability of transition metal alkoxides and their selective reactivity with potassium halides [5]. However, it requires specialized ligands and precise stoichiometric control to avoid residual metal contamination.

Exchange Reaction Methodologies

Alkoxide exchange reactions exploit the differential solubility of alkali metal alkoxides. For instance, sodium n-propoxide can react with potassium hydroxide in n-propanol to produce potassium n-propoxide:

$$ \text{NaO}^n\text{Pr} + \text{KOH} \rightarrow \text{KO}^n\text{Pr} + \text{NaOH} $$

The insoluble sodium hydroxide precipitates, driving the reaction to completion. This method is favored for its simplicity and minimal energy input, though it requires efficient separation techniques to isolate the product [6].

Industrial-Scale Production Challenges

Scaling potassium n-propoxide synthesis presents multiple hurdles:

- Material Handling: Potassium’s reactivity necessitates explosion-proof equipment and inertized production environments.

- Byproduct Management: Hydrogen gas generated in direct reactions requires venting and dilution systems to prevent combustible mixtures.

- Electrochemical Limitations: Mercury-based systems face regulatory restrictions, prompting research into alternative cathode materials (e.g., platinum or carbon) [7].

- Purity Requirements: Residual alcohol or water must be rigorously removed via azeotropic distillation or molecular sieves to prevent decomposition [6].

Green Chemistry Approaches to Synthesis

Recent advancements emphasize sustainability in potassium n-propoxide production:

- Solvent-Free Electrolysis: Eliminating organic solvents reduces waste and simplifies purification. Tetraethylammonium chloride (Et₄NCl) has been explored as a supporting electrolyte in anhydrous ethanol systems, demonstrating high efficiency in hafnium alkoxide synthesis—a model adaptable to potassium [4].

- Non-Mercury Cathodes: Carbon-based cathodes paired with potassium-ion-conducting membranes show promise in reducing reliance on toxic heavy metals [7].

- Catalytic Transmetalation: Using earth-abundant metals (e.g., iron or nickel) as alkoxide precursors minimizes environmental footprint [5].

Potassium n-propoxide exhibits exceptional nucleophilic characteristics due to its anionic nature and the high electronegativity of the oxygen atom . The compound functions as a powerful electron-rich species capable of attacking electron-deficient centers in organic molecules. The nucleophilic behavior is enhanced by the presence of the potassium cation, which can stabilize the negative charge through ion-pairing effects while still allowing the alkoxide to participate in nucleophilic reactions [2].

The primary mechanism of nucleophilic substitution involves bimolecular nucleophilic substitution (SN2) pathways, where the alkoxide ion attacks the electrophilic carbon center from the backside, resulting in inversion of configuration [3] [4]. This mechanism is particularly favored with primary and secondary alkyl halides, where steric hindrance is minimal. The reaction proceeds through a concerted mechanism with a single transition state, making it highly predictable and synthetically useful [5] [6].

Williamson ether synthesis represents one of the most important applications of potassium n-propoxide nucleophilic behavior [7]. In this reaction, the alkoxide ion displaces a halide from an alkyl halide, forming a new carbon-oxygen bond and generating an ether product. The reaction is particularly effective with primary alkyl halides and shows excellent selectivity when performed under appropriate conditions [3] [7].

The deprotonation capability of potassium n-propoxide makes it an excellent reagent for generating carbanions . These carbanions serve as nucleophiles in subsequent reactions, enabling carbon-carbon bond formation through various mechanistic pathways. The basicity of the alkoxide ion facilitates the removal of acidic protons from substrates such as terminal alkynes, active methylene compounds, and other acidic hydrogen-containing molecules [9].

Base-Mediated Reaction Mechanisms

Base-catalyzed reactions involving potassium n-propoxide proceed through several distinct mechanistic pathways depending on the substrate and reaction conditions [10] [9]. The alkoxide ion acts as a Brønsted base, abstracting protons from suitable substrates to generate reactive intermediates. The rate-determining step in many base-catalyzed reactions is the initial deprotonation step rather than the subsequent nucleophilic attack [9].

Enolate formation represents a crucial aspect of base-mediated chemistry with potassium n-propoxide [11]. The alkoxide base abstracts alpha-hydrogen atoms from carbonyl compounds, generating enolate anions that can participate in aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions. The potassium cation provides stabilization to the enolate through ion-pairing, while the choice of solvent significantly influences the reactivity and selectivity of these processes [11].

Kinetic studies have revealed that the efficiency of base-catalyzed reactions depends critically on the pKa difference between the base and the substrate [10]. Potassium n-propoxide, with a pKa of approximately 16.1 for n-propanol, is sufficiently basic to deprotonate many organic substrates while remaining selective enough to avoid unwanted side reactions . The reaction rates show strong temperature dependence, with activation energies typically ranging from 15-25 kJ/mol for simple deprotonation reactions [10].

Elimination reactions can compete with substitution pathways when potassium n-propoxide is used with secondary and tertiary alkyl halides [5]. The base abstracts a beta-hydrogen from the alkyl halide, leading to alkene formation through E2 elimination mechanisms. This competing pathway becomes more pronounced at elevated temperatures and with more substituted substrates [5].

Coordination Chemistry with Metal Centers

Coordination behavior of potassium n-propoxide with metal centers exhibits diverse structural motifs depending on the metal and reaction conditions [12] [13]. The alkoxide oxygen atom can coordinate to metal centers through its lone pairs, forming metal-oxygen bonds that range from ionic to highly covalent in nature. The coordination geometry is influenced by the size of the metal ion, its electronic configuration, and the steric requirements of the alkoxide ligand [13].

Transition metal complexes incorporating potassium n-propoxide demonstrate interesting cooperative effects between the alkali metal and transition metal centers [12] [13]. These heterometallic systems often exhibit enhanced reactivity compared to their homometallic counterparts due to the synergistic electronic effects. The potassium cation can act as a Lewis acid, activating substrates toward nucleophilic attack by the transition metal center [12].

Dimeric structures are commonly observed in potassium alkoxide complexes, where two potassium centers are bridged by alkoxide ligands [13] [14]. These dimeric units can exist in different conformational isomers, with the relative orientation of the alkoxide ligands affecting the overall stability and reactivity of the complex. X-ray crystallographic studies have revealed that the potassium-oxygen bond distances typically range from 2.6 to 3.0 Å, depending on the coordination environment [15].

Electronic effects play a crucial role in determining the coordination behavior of potassium n-propoxide [12] [15]. The electron-donating nature of the alkoxide ligand increases the electron density at the metal center, which can facilitate various catalytic processes. The presence of the potassium cation can also influence the electronic properties of coordinated transition metals through electrostatic interactions and orbital mixing [12].

Solvent Effects on Reaction Pathways

Solvent selection dramatically influences the reaction mechanisms and outcomes when using potassium n-propoxide [16] [17]. The choice of solvent affects the degree of ion-pairing between the potassium cation and the alkoxide anion, which in turn influences the nucleophilicity and basicity of the alkoxide ion. Polar aprotic solvents tend to enhance the nucleophilicity by better solvating the cation and leaving the anion more reactive [18].

Protic solvents such as alcohols can participate in hydrogen bonding with the alkoxide ion, potentially reducing its nucleophilicity but providing stabilization through solvation [16]. The extent of this effect depends on the acidity of the protic solvent and the temperature of the reaction. In some cases, protic solvents can facilitate proton transfer processes that are crucial for certain mechanistic pathways [16].

n-Propanol as Reaction Medium

n-Propanol serves as an ideal reaction medium for potassium n-propoxide due to its optimal combination of physical and chemical properties [19]. With a boiling point of 97.2°C, n-propanol provides a convenient temperature range for most organic reactions while maintaining sufficient volatility for easy removal [20] [19]. The moderate polarity of n-propanol (donor number of 30.0 kcal/mol) creates an environment that balances solvation effects with reactivity .

Hydrogen bonding interactions between n-propanol and potassium n-propoxide create solvated clusters that exhibit unique reactivity patterns . These interactions can stabilize the alkoxide ion while still allowing it to participate in nucleophilic reactions. The formation of hydrogen-bonded networks can also influence the mechanism of reactions by providing alternative pathways for proton transfer [16].

Stabilization effects in n-propanol are particularly pronounced for ionic intermediates and transition states . The protic nature of the solvent allows for efficient solvation of charged species, lowering the activation barriers for many reactions. This stabilization is especially important for reactions involving carbocationic or carbanion intermediates [16].

Temperature effects in n-propanol are moderate due to its intermediate boiling point, allowing for reactions to be conducted at elevated temperatures without excessive solvent loss [20]. The thermal stability of potassium n-propoxide in n-propanol is generally good, although care must be taken to avoid decomposition at temperatures exceeding 100°C [20].

Alternative Solvent Systems

Tetrahydrofuran (THF) represents a popular alternative solvent for potassium n-propoxide reactions due to its aprotic nature and excellent solvating ability for cations [16]. In THF, the potassium cation is effectively solvated by the oxygen atoms of the solvent molecules, leading to increased dissociation of the ion pair and enhanced nucleophilicity of the alkoxide ion [16]. However, the lower boiling point of THF (66°C) limits its use in high-temperature reactions.

Dimethyl sulfoxide (DMSO) provides a highly polar aprotic environment that can dramatically enhance the reactivity of potassium n-propoxide [18]. The high dielectric constant of DMSO (approximately 47) facilitates ion separation and increases the nucleophilicity of the alkoxide ion. However, the coordinating ability of DMSO can sometimes interfere with metal-centered reactions by competing for coordination sites [18].

Mixed solvent systems combining n-propanol with aprotic solvents can provide optimal reaction conditions for specific transformations [16]. For example, the addition of small amounts of THF to n-propanol can enhance the reactivity while maintaining the beneficial hydrogen bonding effects of the protic solvent. These mixed systems require careful optimization to achieve the desired balance of properties [16].

Coordination effects of alternative solvents on the potassium cation can significantly alter the reaction mechanisms [16]. Strongly coordinating solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) can completely sequester the potassium cation, leading to essentially "naked" alkoxide ions with dramatically enhanced nucleophilicity but potentially reduced selectivity [16].

Kinetic Studies of Reaction Processes

Reaction kinetics involving potassium n-propoxide have been extensively studied using various experimental techniques [10] [21]. Spectrophotometric monitoring of reactions allows for real-time measurement of reaction progress, enabling determination of rate constants and activation parameters. Pseudo-first-order conditions are typically employed when one reactant is in large excess, simplifying the kinetic analysis [10].

Temperature dependence of reaction rates follows Arrhenius behavior in most cases, with activation energies ranging from 15-25 kJ/mol for simple nucleophilic substitution reactions [10] [22]. The relatively low activation energies reflect the high reactivity of the alkoxide ion and the favorable energetics of the nucleophilic attack. Higher activation energies are observed for reactions involving more sterically hindered substrates or competing elimination pathways [10].

Solvent effects on kinetics are particularly pronounced, with polar aprotic solvents generally providing faster reaction rates due to enhanced nucleophilicity [10] [21]. The rate constants can vary by several orders of magnitude depending on the solvent system employed. Protic solvents may show complex kinetic behavior due to hydrogen bonding effects and potential proton transfer complications [10].

Competitive reactions involving potassium n-propoxide require careful kinetic analysis to determine the relative rates of different pathways [10]. For example, in reactions with secondary alkyl halides, both substitution and elimination mechanisms can operate simultaneously, with the relative rates depending on temperature, solvent, and substrate structure [10].

Mechanistic elucidation through kinetic studies has revealed that many reactions proceeding through potassium n-propoxide involve rate-determining proton abstraction steps rather than subsequent nucleophilic attack [9]. This finding has important implications for reaction optimization and the design of improved synthetic procedures [9].

Thermodynamic Considerations in Reaction Mechanisms

Thermodynamic parameters governing reactions with potassium n-propoxide provide crucial insights into the driving forces and feasibility of various transformations [23] [22]. The enthalpy of activation (ΔH‡) typically ranges from 15-30 kJ/mol for most reactions, reflecting the relatively low energy barriers associated with alkoxide-mediated processes [23]. The entropy of activation (ΔS‡) can be either positive or negative depending on the mechanism, with organized transition states typically showing negative entropy changes [23].

Gibbs free energy of activation (ΔG‡) represents the overall energy barrier for reaction and determines the reaction rate at a given temperature [22]. For potassium n-propoxide reactions, ΔG‡ values typically range from 60-100 kJ/mol at room temperature, corresponding to reaction half-lives from seconds to hours depending on the specific system [22].

Equilibrium constants for reactions involving potassium n-propoxide are generally favorable due to the strong nucleophilic character of the alkoxide ion [22]. The thermodynamic driving force for nucleophilic substitution reactions is often provided by the formation of strong carbon-oxygen bonds and the elimination of good leaving groups [22].

Temperature effects on thermodynamic parameters reveal that many alkoxide-mediated reactions are enthalpy-driven, with the entropy term becoming more important at elevated temperatures [23] [22]. This temperature dependence can lead to changes in reaction selectivity and mechanism as the temperature is varied [23].

Conformational effects on thermodynamics have been studied for various substrates, revealing that the thermodynamic stability of different conformers can significantly influence reaction outcomes [22]. Ground state conformational preferences may not correlate with transition state energies, leading to unexpected selectivity patterns in some cases [22].